5,7-Dichlorothiazolo[5,4-d]pyrimidine
Overview
Description
5,7-Dichlorothiazolo[5,4-d]pyrimidine is an organic compound with the molecular formula C5HCl2N3S. It is a building block used in the synthesis of various compounds, including kinase inhibitors and antiviral agents . This compound is characterized by its unique thiazolo[5,4-d]pyrimidine structure, which contributes to its diverse chemical reactivity and applications.
Mechanism of Action
Target of Action
5,7-Dichlorothiazolo[5,4-d]pyrimidine is a versatile building block that has been used in the synthesis of a variety of compounds . It has been used to prepare inhibitors for several key enzymes, including spleen tyrosine kinase (Syk) , mammalian target of rapamycin (mTOR) , and PI3Kδ . These enzymes play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mode of Action
Given its use in the synthesis of various inhibitors, it likely interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their function .
Biochemical Pathways
This compound affects several biochemical pathways through its inhibition of key enzymes. For instance, by inhibiting Syk, it can affect B-cell receptor signaling . By inhibiting mTOR, it can affect the PI3K/Akt/mTOR signaling pathway , which is involved in cell cycle progression and growth . By inhibiting PI3Kδ, it can affect various cellular functions, including cell growth and survival .
Pharmacokinetics
It is known to be soluble inDMF and DMSO , but insoluble in ethanol and PBS (pH 7.2) . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific inhibitors it is used to synthesize. For instance, inhibitors of Syk, mTOR, and PI3Kδ can lead to the inhibition of cell growth and proliferation, and induce apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution in the body . Furthermore, it should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine typically involves the utilization of 5-amino-4,6-dichloropyrimidine as a precursor. This precursor undergoes treatment with isothiocyanates to generate 2-amino-7-chlorothiazolo[5,4-d]pyrimidines . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichlorothiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include isothiocyanates for substitution reactions . The reaction conditions typically involve an inert atmosphere and controlled temperatures to maintain the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various substituted thiazolo[5,4-d]pyrimidine derivatives, which are used in the synthesis of kinase inhibitors and antiviral agents .
Scientific Research Applications
5,7-Dichlorothiazolo[5,4-d]pyrimidine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine: Another thiazolo-pyrimidine derivative with similar chemical properties.
5,7-Dichlorothiazolo[4,5-d]pyrimidine: A closely related compound with a slightly different structure.
Uniqueness
5,7-Dichlorothiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of chlorine atoms at positions 5 and 7. This unique structure contributes to its distinct chemical reactivity and its ability to serve as a versatile building block in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3S/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBGDWLYHQAUQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(S1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346104 | |
Record name | 5,7-dichlorothiazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13479-88-4 | |
Record name | 5,7-dichlorothiazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a convenient synthesis for 5,7-Dichlorothiazolo[5,4-d]pyrimidine?
A1: While the provided abstracts [, ] do not delve into the specific applications of this compound, the titles highlight that the research focuses on establishing a "convenient synthesis." This suggests that this compound likely serves as a valuable building block or intermediate in the synthesis of more complex molecules with potential biological activity or other applications. Developing an efficient and practical synthesis route is crucial for further exploration and potential utilization of this compound in various research fields.
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